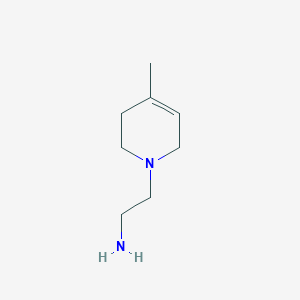

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H16N2 It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the fourth position and an ethylamine group at the first position of the tetrahydropyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine typically involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated amine form.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines. Substitution reactions can result in a variety of substituted amine derivatives.

Applications De Recherche Scientifique

The structure of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine features a tetrahydropyridine ring with a methyl group at the fourth position and an ethylamine group attached to the first position. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.

Biochemical Pathways

Research indicates that this compound primarily targets dopaminergic neurons in the brain. Its mode of action involves:

- Inflammation : Inducing inflammatory responses that may affect neuronal health.

- Excitotoxicity : Causing damage through excessive stimulation of neurons.

- Mitochondrial Dysfunction : Impairing mitochondrial function leading to oxidative stress and apoptosis.

These mechanisms suggest potential implications for neurodegenerative diseases, particularly those affecting dopaminergic systems such as Parkinson's disease.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile compound in synthetic chemistry.

Biology

The compound is being studied for its biological activity and interactions with biomolecules. Its effects on neuronal pathways have made it a candidate for research into treatments for neuropsychiatric disorders. Ongoing studies aim to elucidate its role in modulating dopaminergic signaling.

Medicine

Research is exploring its potential therapeutic applications as a precursor for drug development. The unique properties of this compound may lead to the development of novel treatments targeting neurological conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates. Its chemical stability and reactivity make it suitable for various industrial processes.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on dopaminergic neurons subjected to oxidative stress. Results indicated that the compound significantly reduced neuronal death and inflammation markers in vitro.

Synthesis and Characterization

Research has focused on optimizing synthetic routes for producing high-purity samples of this compound. Techniques such as chromatography have been employed to isolate and characterize the product effectively.

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A structurally similar compound with different biological activity.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another tetrahydropyridine derivative with distinct chemical properties.

Uniqueness

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydropyridine ring with an ethylamine group makes it a versatile compound for various applications.

Activité Biologique

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine, also known as compound ML417, is a derivative of tetrahydropyridine with significant biological implications. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropsychiatric disorders. The following sections delve into its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H16N2

- Molecular Weight : 140.23 g/mol

- CAS Number : 1463-27-0

- IUPAC Name : 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine

Biological Activity Overview

The primary biological activity of this compound centers around its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that this compound acts as a selective agonist for the D3 receptor, promoting various intracellular signaling pathways.

The compound engages in β-arrestin recruitment and G protein activation, leading to downstream effects such as ERK phosphorylation. This unique interaction profile suggests a potential for neuroprotective effects against dopaminergic neuron degeneration.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of related compounds to enhance their efficacy and selectivity. The following table summarizes key findings from SAR investigations:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) | Comments |

|---|---|---|---|

| ML417 | 710 ± 150 | 15,700 ± 3,000 | High selectivity for D3R |

| Analog 1 | 278 ± 62 | 9,000 ± 3,700 | Moderate selectivity |

| Analog 2 | 98 ± 21 | >100,000 | Very high selectivity |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neuroprotection : A study demonstrated that ML417 effectively protects dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), indicating its potential in treating neurodegenerative diseases such as Parkinson's disease .

- Behavioral Impact : In vivo experiments showed that administration of ML417 resulted in improved locomotor activity in mouse models of neuropsychiatric disorders. This suggests its potential utility in managing symptoms associated with conditions like depression and anxiety .

- Pharmacokinetics : Research has characterized the pharmacokinetic profile of ML417, showing favorable absorption and distribution characteristics which support its further development as a therapeutic agent .

Propriétés

IUPAC Name |

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDMWNUZXZQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.